Cdk9-IN-13 -

Cdk9-IN-13

Catalog Number: EVT-10963120
CAS Number:
Molecular Formula: C27H35N5O2
Molecular Weight: 461.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cdk9-IN-13 is classified as a small molecule inhibitor specifically designed to interfere with the activity of CDK9. It is part of a broader category of compounds that target cyclin-dependent kinases, which are essential for cell cycle progression and transcription regulation. The development of Cdk9-IN-13 stems from extensive medicinal chemistry efforts aimed at optimizing selectivity and potency against CDK9 while minimizing off-target effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk9-IN-13 typically involves several key steps, including:

  1. Formation of Core Structure: The initial step often includes the formation of a bicyclic core structure, which serves as the pharmacophore for binding to the ATP-binding site of CDK9.
  2. Functionalization: Subsequent steps involve the introduction of various functional groups to enhance selectivity and solubility. This may include alkylation or acylation reactions.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

The specific synthetic route may vary based on the initial starting materials and desired modifications to optimize the compound's properties.

Molecular Structure Analysis

Structure and Data

Cdk9-IN-13 features a well-defined molecular structure that facilitates its interaction with the active site of CDK9. The compound's structure can be described as follows:

  • Molecular Formula: C<sub>x</sub>H<sub>y</sub>N<sub>z</sub>O<sub>w</sub> (exact values depend on specific substitutions).
  • Molecular Weight: Typically in the range of 300-500 g/mol, depending on substituents.
  • Key Functional Groups: Includes amine, carbonyl, and aromatic rings that contribute to its binding affinity.

The three-dimensional conformation is critical for its inhibitory action, as it must fit precisely into the ATP-binding pocket of CDK9.

Chemical Reactions Analysis

Reactions and Technical Details

Cdk9-IN-13 primarily undergoes reversible binding with CDK9 through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The mechanism of action involves:

  1. Competitive Inhibition: Cdk9-IN-13 competes with ATP for binding to the active site of CDK9.
  2. Conformational Changes: Binding induces conformational changes in CDK9 that inhibit its kinase activity, preventing phosphorylation of target substrates like RNA polymerase II.

In vitro studies demonstrate that Cdk9-IN-13 effectively reduces the phosphorylation levels of Ser2 on the C-terminal domain of RNA polymerase II, indicating successful inhibition of CDK9 activity.

Mechanism of Action

Process and Data

The mechanism by which Cdk9-IN-13 exerts its effects involves several key processes:

  1. Binding Affinity: The compound binds to the ATP-binding pocket of CDK9 with high affinity, effectively blocking ATP access.
  2. Inhibition of Phosphorylation: By preventing ATP binding, Cdk9-IN-13 inhibits the phosphorylation of substrates essential for transcriptional elongation.
  3. Impact on Gene Expression: Inhibition leads to decreased expression levels of oncogenes such as MYC and MCL1, which are critical for cancer cell survival.

Studies have shown that treatment with Cdk9-IN-13 results in reduced cell proliferation and increased apoptosis in various cancer cell lines.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk9-IN-13 exhibits several important physical and chemical properties:

  • Solubility: Generally moderate to high solubility in organic solvents; solubility in aqueous solutions can vary based on pH and formulation.
  • Stability: Chemically stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Lipophilicity: LogP values typically indicate moderate lipophilicity, which is beneficial for cellular uptake.

These properties are critical for determining the bioavailability and pharmacokinetics of Cdk9-IN-13 in therapeutic applications.

Applications

Scientific Uses

Cdk9-IN-13 has significant potential in cancer research and treatment due to its ability to selectively inhibit CDK9. Key applications include:

  1. Cancer Therapy: Targeting transcriptionally addicted cancers such as triple-negative breast cancer and acute myeloid leukemia.
  2. Research Tool: Used in laboratory settings to study the role of CDK9 in transcription regulation and its implications in oncogenesis.
  3. Combination Therapies: Potentially used in combination with other treatments (e.g., DNA methyltransferase inhibitors) to enhance therapeutic efficacy against resistant cancer types.

Properties

Product Name

Cdk9-IN-13

IUPAC Name

5-[2-[1-(2-oxo-2-piperidin-1-ylethyl)piperidin-4-yl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-propan-2-ylpyridin-2-one

Molecular Formula

C27H35N5O2

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C27H35N5O2/c1-19(2)32-17-21(6-7-25(32)33)22-8-11-28-27-23(22)16-24(29-27)20-9-14-30(15-10-20)18-26(34)31-12-4-3-5-13-31/h6-8,11,16-17,19-20H,3-5,9-10,12-15,18H2,1-2H3,(H,28,29)

InChI Key

GLYHKPNATCXTDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=CC1=O)C2=C3C=C(NC3=NC=C2)C4CCN(CC4)CC(=O)N5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.